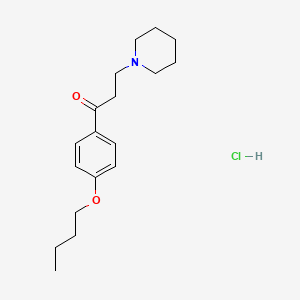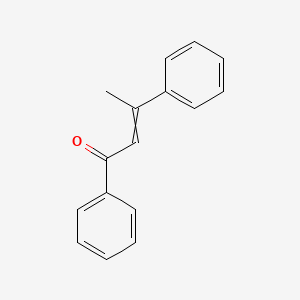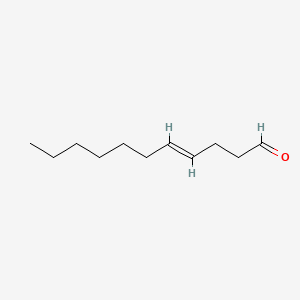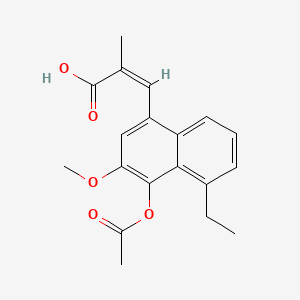
Echinatina
Descripción general
Descripción
La hormona estimulante de melanocitos beta (Beta MSH) es una hormona peptídica endógena y un neuropéptido. Es un tipo de hormona estimulante de melanocitos (MSH) producida a partir de la proopiomelanocortina (POMC). Beta MSH es un agonista de los receptores de melanocortina MC1, MC3, MC4 y MC5 . Desempeña un papel significativo en la regulación de diversas funciones fisiológicas, incluida la pigmentación, el apetito y la homeostasis energética .
Aplicaciones Científicas De Investigación
Beta MSH tiene una amplia gama de aplicaciones de investigación científica en química, biología, medicina e industria. En química, se utiliza como péptido modelo para estudiar el plegamiento y la estabilidad de las proteínas. En biología, Beta MSH se estudia por su papel en la regulación de la pigmentación, el apetito y la homeostasis energética. En medicina, tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades como la obesidad, los trastornos metabólicos y los trastornos de la pigmentación de la piel . En la industria, Beta MSH se utiliza en el desarrollo de productos cosméticos destinados a mejorar la pigmentación de la piel y reducir la aparición de cicatrices .
Mecanismo De Acción
Beta MSH ejerce sus efectos uniéndose a los receptores de melanocortina (MC1, MC3, MC4 y MC5). Tras la unión, activa la vía de señalización adenilato ciclasa (AC)/AMP cíclico (cAMP)/proteína quinasa A (PKA). Esta activación conduce a la expresión de genes implicados en la melanogénesis, la regulación del apetito y la homeostasis energética . En los melanocitos, Beta MSH promueve la síntesis de melanina, lo que da lugar a un aumento de la pigmentación . En el hipotálamo, reduce la ingesta de alimentos y regula el gasto energético .
Análisis Bioquímico
Biochemical Properties
Echinatine interacts with various biomolecules in biochemical reactions. It has been found in association with echinatine N-oxides and rinderine N-oxide, trichodesmine, or echimidine and echimidin N-oxid
Cellular Effects
Echinatine has been shown to exhibit effects on various types of cells. For instance, it has been employed to test its inhibitory effect on NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) and LPS-primed human peripheral blood mononuclear cells (hPBMCs) . The study revealed that Echinatine exhibited no cytotoxicity at doses below 100 μM in BMDMs but effectively influenced cell function .
Molecular Mechanism
It is known that Echinatine exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Beta MSH se sintetiza a partir de la prohormona proopiomelanocortina (POMC). La ruta sintética implica la escisión de POMC para producir beta-lipotropina, que se fragmenta aún más para formar gamma-lipotropina y beta-endorfina. La gamma-lipotropina se escinde entonces para formar Beta MSH . Los métodos de producción industrial suelen implicar tecnología de ADN recombinante para producir Beta MSH en grandes cantidades. Este proceso incluye la inserción del gen que codifica Beta MSH en un sistema de expresión adecuado, como bacterias o levaduras, seguido de fermentación, purificación y caracterización .
Análisis De Reacciones Químicas
Beta MSH experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de Beta MSH puede conducir a la formación de enlaces disulfuro, mientras que la reducción puede provocar la escisión de estos enlaces .
Comparación Con Compuestos Similares
Beta MSH es uno de los tres tipos de hormonas estimulantes de melanocitos, siendo las otras la hormona estimulante de melanocitos alfa (Alpha MSH) y la hormona estimulante de melanocitos gamma (Gamma MSH). Si bien las tres hormonas se derivan de la proopiomelanocortina (POMC) y comparten funciones similares, difieren en sus secuencias de aminoácidos y afinidades por los receptores . Alpha MSH es conocida por su papel en la pigmentación de la piel y tiene potentes efectos antiinflamatorios e inmunomoduladores . Gamma MSH, por otro lado, tiene un papel más limitado en la pigmentación, pero está involucrada en la regulación de la presión arterial y el equilibrio del sodio . Beta MSH es única en su capacidad de regular tanto la pigmentación como el apetito, lo que la convierte en un objetivo valioso para aplicaciones terapéuticas .
Referencias
Propiedades
IUPAC Name |
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864145 | |
| Record name | (1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-83-1 | |
| Record name | Echinatine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)
![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)
![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)



